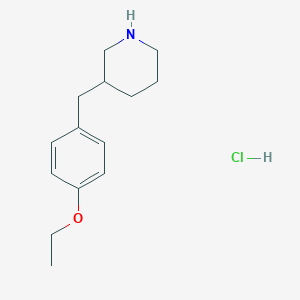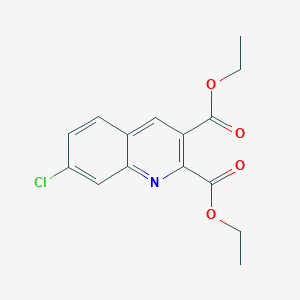
Triethyl phosphonoacetate-2-13C
描述
Triethyl phosphonoacetate-2-13C is a labeled compound used extensively in organic synthesis. It is a derivative of triethyl phosphonoacetate, where the carbon-2 position is enriched with the carbon-13 isotope. This isotopic labeling makes it particularly useful in mechanistic studies and tracing experiments in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: Triethyl phosphonoacetate-2-13C can be synthesized by reacting ethyl bromoacetate-2-13C with triethyl phosphite. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Ethyl bromoacetate-2-13C+Triethyl phosphite→Triethyl phosphonoacetate-2-13C
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids.
Reduction: It can be reduced to form phosphonates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphonates.
Substitution: Various substituted phosphonoacetates depending on the nucleophile used.
科学研究应用
Triethyl phosphonoacetate-2-13C is widely used in scientific research due to its versatility:
Biology: It is used in metabolic studies to trace the incorporation of carbon-13 into biological molecules.
Medicine: It aids in the synthesis of labeled pharmaceuticals for tracing drug metabolism.
Industry: It is used in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of triethyl phosphonoacetate-2-13C involves its role as a nucleophile in various organic reactions. In the Horner-Wadsworth-Emmons reaction, it reacts with carbonyl compounds to form alkenes. The carbon-13 label allows for detailed mechanistic studies using nuclear magnetic resonance spectroscopy, providing insights into reaction pathways and intermediates.
相似化合物的比较
Triethyl phosphonoacetate: The non-labeled version used in similar reactions.
Diethyl phosphonoacetate: Another phosphonate ester with slightly different reactivity.
Ethyl phosphonoacetate: A simpler ester with different applications.
Uniqueness: Triethyl phosphonoacetate-2-13C is unique due to its isotopic labeling, which makes it invaluable for tracing studies and mechanistic investigations. This labeling provides a distinct advantage in research applications where understanding the detailed pathways of reactions is crucial.
属性
IUPAC Name |
ethyl 2-diethoxyphosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUBFICZYGKNTD-CDYZYAPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2]P(=O)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583503 | |
| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82426-28-6 | |
| Record name | Ethyl (diethoxyphosphoryl)(2-~13~C)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627196.png)



![2-(2H-1,3-benzodioxol-5-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B1627204.png)
![N-[1-(2,4-Dichloro-phenyl)-ethyl]-hydroxylamine](/img/structure/B1627205.png)







